molecular formula C20H19N5O5 B6422209 (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634894-96-5

(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6422209
CAS No.: 634894-96-5
M. Wt: 409.4 g/mol
InChI Key: OHASMPFEPFBFNI-CIAFOILYSA-N
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Description

(E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with 3-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: It could be used as a pesticide or herbicide.

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: is similar to other pyrazole derivatives such as:

Uniqueness

The uniqueness of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the nitrobenzylidene moiety, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-3-30-18-8-7-14(10-19(18)29-2)16-11-17(23-22-16)20(26)24-21-12-13-5-4-6-15(9-13)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASMPFEPFBFNI-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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